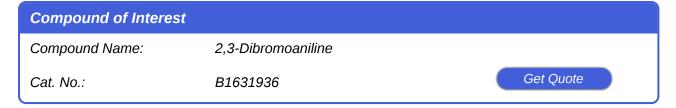


Spectroscopic Profile of 2,3-Dibromoaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-dibromoaniline**, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this particular isomer, this document presents predicted values and general methodologies based on established principles of spectroscopy and data from closely related isomers. This guide is intended to assist researchers in the identification, characterization, and quality control of **2,3-dibromoaniline**.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **2,3-dibromoaniline**. These predictions are derived from the analysis of its isomers and general principles of spectroscopic interpretation for substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3-Dibromoaniline



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.2 - 7.4	Doublet of Doublets (dd)	J(H4,H5) = 7-9, J(H4,H6) = 1-2
H-5	6.8 - 7.0	Triplet (t) or Doublet of Doublets (dd)	J(H5,H4) = 7-9, J(H5,H6) = 7-9
H-6	7.0 - 7.2	Doublet of Doublets (dd)	J(H6,H5) = 7-9, J(H6,H4) = 1-2
-NH ₂	3.5 - 4.5	Broad Singlet (br s)	-

Solvent: CDCl3 or DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3-

Dibromoaniline

Carbon	Predicted Chemical Shift (δ, ppm)	
C-1 (-NH ₂)	145 - 148	
C-2 (-Br)	110 - 115	
C-3 (-Br)	120 - 125	
C-4	130 - 133	
C-5	120 - 123	
C-6	115 - 118	

Solvent: CDCl3 or DMSO-d6

Table 3: Predicted IR Spectroscopic Data for 2,3-Dibromoaniline



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H	Symmetric & Asymmetric Stretch	3300 - 3500	Medium - Strong
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C=C (Aromatic)	Ring Stretch	1550 - 1650	Medium - Strong
N-H	Scissoring	1580 - 1650	Medium
C-N	Stretch	1250 - 1350	Medium
C-Br	Stretch	500 - 700	Strong
C-H (Aromatic)	Out-of-plane bend	700 - 900	Strong

Table 4: Predicted Mass Spectrometry Data for 2,3-

Dibromoaniline

lon	Predicted m/z	Relative Abundance	Notes
[M]+	249, 251, 253	High	Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).
[M-Br] ⁺	170, 172	Medium	Fragment resulting from the loss of one bromine atom.
[M-2Br]+	91	Low	Fragment resulting from the loss of both bromine atoms.
[C ₆ H ₄ N] ⁺	90	Medium	Fragment corresponding to the benzyne radical cation.



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic amines like **2,3-dibromoaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

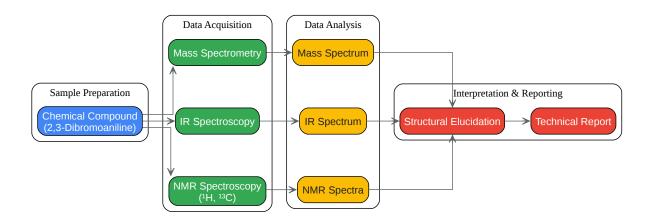
- Sample Introduction: Introduce the sample via a suitable method such as Gas
 Chromatography (GC-MS) or a direct insertion probe.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.



- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dibromoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631936#spectroscopic-data-nmr-ir-ms-for-2-3-dibromoaniline]



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